
N-(2,3,4-Trihydroxybutyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3,4-Trihydroxybutyl)-L-valine is a chemical compound with the molecular formula C9H19NO5 It is a derivative of valine, an essential amino acid, and contains a trihydroxybutyl group attached to the nitrogen atom of the valine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trihydroxybutyl)-L-valine typically involves the reaction of L-valine with a trihydroxybutylating agent under controlled conditions. One common method involves the use of 2,3,4-trihydroxybutanal as the trihydroxybutylating agent. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(2,3,4-Trihydroxybutyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The trihydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trihydroxybutyl group to a dihydroxybutyl or hydroxybutyl group.
Substitution: The hydroxyl groups in the trihydroxybutyl moiety can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroxybutyl or hydroxybutyl derivatives.
Substitution: Formation of ethers or esters.
科学研究应用
N-(2,3,4-Trihydroxybutyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of N-(2,3,4-Trihydroxybutyl)-L-valine involves its interaction with specific molecular targets and pathways. The trihydroxybutyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The valine moiety can participate in protein synthesis and metabolic processes, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
N-(2,3,4-Trihydroxybutyl)adenine: A similar compound with a trihydroxybutyl group attached to adenine.
N-(2,3,4-Trihydroxybutyl)pyrazine: Contains a trihydroxybutyl group attached to a pyrazine ring.
Uniqueness
N-(2,3,4-Trihydroxybutyl)-L-valine is unique due to its combination of a trihydroxybutyl group and an essential amino acid, valine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15)/t6?,7?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWAVXWDDQLBN-RRQHEKLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704559 |
Source


|
| Record name | N-(2,3,4-Trihydroxybutyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183245-44-5 |
Source


|
| Record name | N-(2,3,4-Trihydroxybutyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
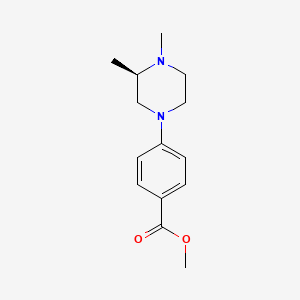
![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)
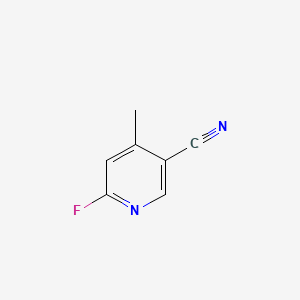
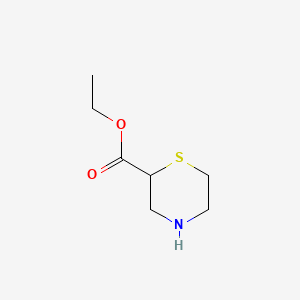


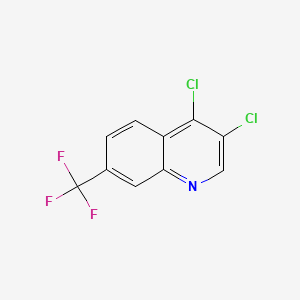
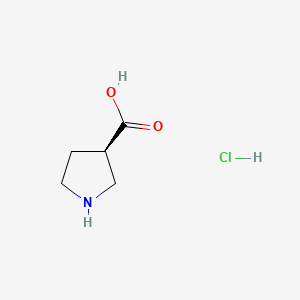
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)
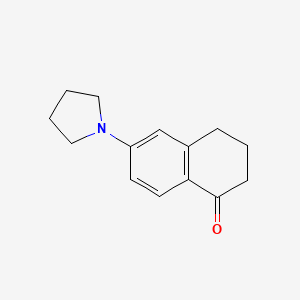
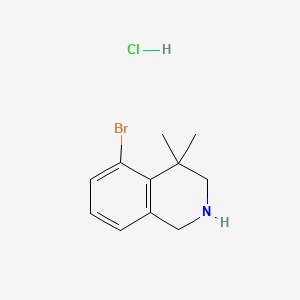
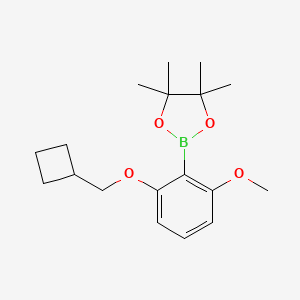
iodonium triflate](/img/structure/B598164.png)
